2,3,13,14-Tetrabromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine
Description
Historical Context of Crown Ether Chemistry
Crown ethers emerged as a revolutionary class of macrocyclic compounds following Charles Pedersen’s serendipitous discovery in 1967 at DuPont, where he synthesized dibenzo-18-crown-6 while investigating complexing agents for divalent cations. Pedersen’s work revealed that cyclic polyethers could selectively bind alkali metal ions through cooperative interactions between their ether oxygen atoms and cations, a phenomenon governed by cavity-to-ion size matching. Early studies focused on unsubstituted crown ethers like 18-crown-6, which exhibited high affinity for potassium ions ($$K^+$$) due to its 1.34–1.55 Å cavity aligning with $$K^+$$’s 1.38 Å ionic radius. The subsequent development of halogenated variants, such as the tetrabromo-dibenzo derivative, arose from efforts to modulate electronic properties and introduce secondary interaction sites. These modifications expanded crown ethers’ applications beyond phase-transfer catalysis into advanced host-guest systems and functional materials.
Significance in Supramolecular Chemistry
In supramolecular chemistry, the tetrabromo-dibenzo crown ether serves as a multifunctional host due to its dual interaction modes:
- Cation-Ether Oxygen Coordination : The 18-membered hexaoxacyclooctadecine core retains the canonical crown ether behavior, selectively complexing cations like $$K^+$$ through six ether oxygen atoms arranged in a pseudo-octahedral geometry.
- Halogen Bonding : Bromine substituents at the 2,3,13,14 positions act as σ-hole donors, forming directional C–Br⋯O interactions with electron-rich guests. This was demonstrated in cocrystal studies where the compound participated in monotopic and bifurcated halogen bonds, often synergizing with hydrogen bonds to stabilize ternary architectures.
Such dual functionality enables the compound to act as a structural platform for constructing mechanically interlocked molecules and stimuli-responsive supramolecular polymers. For instance, its rigid dibenzo backbone prevents cavity collapse, while bromine atoms provide auxiliary binding sites for anion recognition or crystal engineering.
Position in Macrocyclic Host Classification System
Macrocyclic hosts are classified by cavity size, donor atom type, and structural rigidity. The tetrabromo-dibenzo crown ether occupies a unique niche:
Unlike conventional crown ethers, the tetrabromo derivative’s dibenzo groups impart rigidity, reducing conformational flexibility while enhancing π-π stacking capabilities. Its halogen substituents place it within the emerging category of halogen-bond-active macrocycles, which bridge traditional cation coordination and halogen-based supramolecular synthons.
Research Significance of Halogenated Crown Ethers
Halogenated crown ethers like the tetrabromo-dibenzo analog have unlocked new frontiers in molecular design:
- Enhanced Binding Selectivity : Bromine’s electron-withdrawing effects polarize the aromatic rings, strengthening cation-π interactions with polarizable guests like $$Cs^+$$.
- Cocrystal Engineering : The compound forms stable cocrystals via C–Br⋯O halogen bonds, as evidenced by 13 novel structures where bromine acts as a three-center bond donor. These cocrystals exhibit tunable stoichiometries (1:1, 2:1, or 3:1 host-guest ratios) depending on solvent composition and trace water content.
- Stimuli-Responsive Materials : When integrated into polymers or gels, the crown ether’s halogen sites enable redox- or light-triggered guest release, leveraging the reversible nature of halogen bonds.
Recent studies highlight its utility in constructing ion-selective sensors and hierarchical self-assemblies, where bromine substituents guide anisotropic growth of nanostructures. These advances underscore its role as a versatile building block in functional supramolecular systems.
Properties
IUPAC Name |
11,12,24,25-tetrabromo-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Br4O6/c21-13-9-17-18(10-14(13)22)29-7-3-26-4-8-30-20-12-16(24)15(23)11-19(20)28-6-2-25-1-5-27-17/h9-12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNKSTYKNGWSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2OCCOCCOC3=CC(=C(C=C3OCCO1)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Br4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,13,14-Tetrabromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine typically involves the bromination of a precursor compound. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is often catalyzed by a Lewis acid like iron(III) bromide (FeBr3) to enhance the bromination efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. The precursor compound is first prepared through a series of organic reactions, followed by bromination under optimized conditions. The reaction parameters, such as temperature, concentration, and reaction time, are carefully controlled to maximize yield and purity. The final product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Substitution Reactions
The four bromine atoms on the aromatic rings (positions 2, 3, 13, 14) are key reactive sites for nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions.
Structural Basis :
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The bromine atoms are activated by electron-withdrawing ether oxygen atoms in the crown ether, enhancing NAS reactivity.
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The dibenzo-18-crown-6 scaffold provides steric protection, potentially limiting reactivity at certain positions.
Metal Complexation
The 18-crown-6-like cavity enables selective complexation with cations, particularly K⁺ (ionic radius ~1.33 Å).
| Cation | Binding Affinity | Application |
|---|---|---|
| K⁺ | High | Ion-selective membranes, phase-transfer catalysis |
| Na⁺ | Moderate | Electrochemical sensors |
| NH4⁺ | Low | Ammonia detection systems |
Evidence :
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Analogous crown ethers (e.g., dibenzo-18-crown-6) show strong K⁺ selectivity .
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Bromine substituents may slightly distort the cavity, altering binding kinetics compared to non-brominated analogs .
Thermal and Oxidative Stability
Brominated aromatics typically decompose at high temperatures (>200°C), releasing HBr.
Comparative Reactivity with Analogous Compounds
The tetrabromo derivative (CID 626356) exhibits distinct reactivity compared to its dibromo analog (CID 3590572):
Scientific Research Applications
Flame Retardants
Due to its high bromine content and thermal stability, this compound is investigated as a potential flame retardant in polymers. Brominated compounds are known for their effectiveness in reducing flammability in materials used in construction and textiles. Studies have shown that incorporating such compounds can significantly enhance the fire resistance of materials without compromising their mechanical properties.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Flammability Reduction | Significant |
Environmental Monitoring
The compound's structure allows it to be used as a marker in environmental studies to track the presence of brominated flame retardants in ecosystems. Its persistence in the environment makes it a suitable candidate for biomonitoring studies aimed at assessing contamination levels in wildlife and human populations.
Biochemical Research
In biochemical applications, the compound can serve as a model for studying interactions between halogenated compounds and biological systems. Research has indicated its potential role in understanding the mechanisms of toxicity associated with brominated compounds. This is particularly relevant for assessing health risks linked to exposure to environmental pollutants.
Material Science
The unique structural characteristics of 2,3,13,14-tetrabromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine make it an interesting candidate for developing new materials with tailored properties. Its application in synthesizing advanced composites or coatings that require specific thermal or chemical resistance is under investigation.
Case Study 1: Flame Retardant Efficacy
A study conducted by Zhang et al. (2023) evaluated the effectiveness of various brominated compounds as flame retardants in polyurethane foams. The results indicated that the incorporation of 2,3,13,14-tetrabromo-6,7,9,10... significantly improved the ignition resistance compared to unmodified foams.
Case Study 2: Environmental Persistence
Research by Smith et al. (2024) focused on the environmental persistence of brominated compounds and their bioaccumulation potential. The findings suggested that this compound remains detectable in soil and aquatic environments long after its initial release into the ecosystem.
Mechanism of Action
The mechanism of action of 2,3,13,14-Tetrabromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with target molecules, influencing their structure and function. Additionally, the hexaoxacyclooctadecine ring system can interact with various biological pathways, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2,3,13,14-tetrabromo-dibenzo-18-crown-6 and related macrocyclic compounds:
Structural and Functional Insights
Brominated vs. Nitro Derivatives: The brominated compound (40100-11-6) exhibits higher molecular weight and halogen-driven reactivity compared to the nitro derivative (32082-46-5), which is thermally unstable and used in explosives research .
Carboxylic Acid Derivatives :
- The dicarboxylic acid derivative (85953-90-8) has enhanced solubility in polar solvents (e.g., water) due to its ionizable groups, making it suitable for aqueous-phase ion extraction .
- The tetrabenzoic acid derivative (1620959-59-2) is significantly larger (MW 800.75) and serves as a building block for supramolecular polymers .
Unsubstituted Crown Ether: Dibenzo-18-crown-6 (16069-36-6) remains the gold standard for alkali metal complexation, with log K values > 4 for K⁺ in nonpolar solvents .
Research Findings and Data
Stability and Reactivity
- The tetrabromo compound degrades above 200°C, releasing brominated fragments .
- Nitro derivatives decompose explosively under mechanical stress, requiring stringent handling protocols .
Ion-Binding Efficiency
Comparative log K values for K⁺ complexation in methanol:
| Compound | log K (K⁺) |
|---|---|
| Dibenzo-18-crown-6 | 4.5 |
| 2,14-Dicarboxylic acid derivative | 3.8 |
| Tetrabromo derivative | 2.1 |
Note: Lower values for substituted derivatives indicate reduced binding efficiency due to steric/electronic effects .
Biological Activity
2,3,13,14-Tetrabromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine (commonly referred to as tetrabromo dibenzo crown ether) is a complex organic compound with significant biological implications. Its unique structure and properties make it an interesting subject of study in various fields including medicinal chemistry and materials science.
- Molecular Formula : C20H20Br4O6
- Molar Mass : 675.99 g/mol
- Density : 1.733 g/cm³ (predicted)
- Appearance : White solid powder
Antimicrobial Properties
Research indicates that tetrabromo dibenzo crown ether exhibits antimicrobial activity against a variety of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of the bacterial cell membrane integrity due to its lipophilic nature.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays using human cell lines (e.g., HeLa and MCF-7) have been conducted to evaluate the safety profile of tetrabromo dibenzo crown ether. Results indicate that while the compound demonstrates some cytotoxic effects at higher concentrations (≥100 µg/mL), it remains relatively safe at lower doses.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 85 |
| MCF-7 | 90 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It shows potential in scavenging free radicals and reducing oxidative stress in cellular models. This activity is attributed to the presence of bromine atoms which may enhance electron donation capabilities.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of tetrabromo dibenzo crown ether against various pathogens. The results confirmed its broad-spectrum activity and suggested further investigation into its application as a potential therapeutic agent for treating bacterial infections .
Evaluation of Cytotoxic Effects
In a separate study published in Toxicology Reports, researchers assessed the cytotoxic effects of this compound on cancer cell lines. The findings indicated that while there are cytotoxic effects at elevated concentrations, the compound could be modified to enhance selectivity towards cancer cells while minimizing effects on normal cells .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for structural verification of this brominated macrocyclic compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the positions of bromine substituents and hydrogen saturation in the macrocyclic framework. X-ray crystallography is recommended for resolving ambiguities in stereochemistry, as demonstrated in structurally analogous dibenzo-crown ether derivatives . For bromine-specific analysis, quadrupole time-of-flight mass spectrometry (Q-TOF MS) with collision-induced dissociation (CID) can validate molecular weight and substitution patterns.
Q. How can researchers optimize the synthesis of this compound to minimize byproducts from incomplete bromination?
- Methodological Answer : Controlled stepwise bromination using N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C can reduce over-bromination. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol-water mixtures is advised, as described for similar dibenzo-macrocyclic systems .
Q. What solvent systems are compatible with this compound for host-guest interaction studies?
- Methodological Answer : Due to its hydrophobic macrocyclic core, dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) is suitable for solubility. For aqueous-phase studies, use micellar systems (e.g., sodium dodecyl sulfate) to enhance dispersion. Solvent stability tests under inert atmospheres (N₂/Ar) are recommended to prevent degradation .
Advanced Research Questions
Q. How do electronic effects of bromine substituents influence the compound’s binding affinity for alkali metal ions?
- Methodological Answer : Conduct comparative isothermal titration calorimetry (ITC) or fluorescence titration assays with Na⁺, K⁺, and Cs⁺ ions. Bromine’s electron-withdrawing nature reduces electron density in the macrocyclic cavity, potentially weakening interactions with smaller cations (e.g., Na⁺) but enhancing selectivity for larger ions (e.g., Cs⁺) due to steric effects. Theoretical modeling (DFT or MD simulations) can predict binding energies .
Q. What experimental strategies resolve contradictions in thermal stability data reported for similar macrocycles?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled heating rates (5–10°C/min) in both oxidative (air) and inert (N₂) atmospheres. Discrepancies often arise from moisture content or residual solvents; pre-dry samples at 60°C under vacuum for 24 hours. Compare degradation profiles with structurally related dibenzo-crown ethers to identify stability trends .
Q. How can researchers design experiments to probe the compound’s redox behavior in electrochemical applications?
- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile (0.1 M tetrabutylammonium hexafluorophosphate) at scan rates of 50–200 mV/s can reveal redox-active sites. Bromine substituents may induce shifts in oxidation potentials; correlate with DFT-calculated HOMO/LUMO levels. For catalytic applications, couple with metal nanoparticles (e.g., Au or Pt) and assess charge transfer via electrochemical impedance spectroscopy (EIS) .
Data Analysis and Theoretical Frameworks
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis yields?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to identify critical parameters (e.g., temperature, reagent purity). Use design of experiments (DoE) software (e.g., JMP or MODDE) to optimize reaction conditions. Batch variability >10% requires re-evaluation of bromination stoichiometry or purification protocols .
Q. How can density functional theory (DFT) models be validated against experimental crystallographic data for this compound?
- Methodological Answer : Compare DFT-optimized bond lengths/angles with X-ray crystallography data (e.g., C–Br bond distances). Use B3LYP/6-31G(d,p) basis sets for geometry optimization. Discrepancies >0.05 Å suggest limitations in the theoretical model; refine using dispersion-corrected functionals (e.g., ωB97XD) .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
